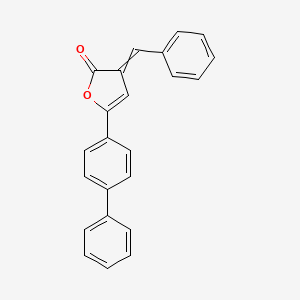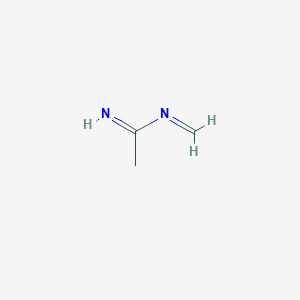
3-Benzylidene-5-(4-phenylphenyl)furan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a synthetic organic compound belonging to the furan family It is characterized by a furan ring substituted with benzylidene and phenylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation of benzaldehyde derivatives with furan-2-one derivatives. One common method is the Knoevenagel condensation, where benzaldehyde and 5-(4-phenylphenyl)furan-2-one react in the presence of a base such as piperidine or pyridine under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has been explored for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential anti-inflammatory and anticancer properties.
Medicine: Studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer. The compound binds to specific sites on the NF-κB protein, preventing its activation and subsequent transcription of inflammatory genes .
類似化合物との比較
5-Benzylidene-3,4-dihalo-furan-2-one derivatives: These compounds share a similar furan-2-one core but differ in their substitution patterns, leading to variations in their biological activities.
(Z)-5-(3′,4′-Bis(benzyloxy)benzylidene)furan-2(5H)-one: This compound has a similar structure but with additional benzyloxy groups, which may enhance its biological activity.
Uniqueness: 3-Benzylidene-5-(4-phenylphenyl)furan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit key pathways involved in inflammation and cancer makes it a valuable compound for further research and development .
特性
CAS番号 |
496861-70-2 |
|---|---|
分子式 |
C23H16O2 |
分子量 |
324.4 g/mol |
IUPAC名 |
3-benzylidene-5-(4-phenylphenyl)furan-2-one |
InChI |
InChI=1S/C23H16O2/c24-23-21(15-17-7-3-1-4-8-17)16-22(25-23)20-13-11-19(12-14-20)18-9-5-2-6-10-18/h1-16H |
InChIキー |
QBAKKCCUXREANC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)
![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)







![N-Allyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12592562.png)




